molecular formula C12H18O3Si B14438249 (Trimethylsilyl)methyl phenoxyacetate CAS No. 74789-39-2

(Trimethylsilyl)methyl phenoxyacetate

Cat. No.: B14438249
CAS No.: 74789-39-2
M. Wt: 238.35 g/mol
InChI Key: YWZQWOIOMGALAW-UHFFFAOYSA-N
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Description

(Trimethylsilyl)methyl phenoxyacetate is an organosilicon compound that features a trimethylsilyl group bonded to a methyl phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trimethylsilyl)methyl phenoxyacetate typically involves the reaction of phenoxyacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired ester under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(Trimethylsilyl)methyl phenoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (Trimethylsilyl)methyl phenoxyacetate involves the formation of stable silyl ethers, which protect sensitive functional groups during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, allowing for the regeneration of the original functional group. This property makes it a valuable tool in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Trimethylsilyl)methyl phenoxyacetate is unique due to its combination of a trimethylsilyl group and a phenoxyacetate moiety, providing both protective and reactive functionalities. This dual nature allows for greater versatility in synthetic applications compared to other similar compounds .

Properties

CAS No.

74789-39-2

Molecular Formula

C12H18O3Si

Molecular Weight

238.35 g/mol

IUPAC Name

trimethylsilylmethyl 2-phenoxyacetate

InChI

InChI=1S/C12H18O3Si/c1-16(2,3)10-15-12(13)9-14-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

YWZQWOIOMGALAW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)COC(=O)COC1=CC=CC=C1

Origin of Product

United States

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